molecular formula C9H9N5O B15307507 5-azido-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one

5-azido-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one

Cat. No.: B15307507
M. Wt: 203.20 g/mol
InChI Key: HRURVLIRJXRSAN-UHFFFAOYSA-N
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Description

5-azido-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one is a chemical compound that belongs to the class of azides. Azides are known for their high reactivity and are often used in organic synthesis and materials science. This compound features a benzodiazole core, which is a fused bicyclic structure containing both benzene and diazole rings. The azido group (-N3) attached to the benzodiazole core makes it a valuable intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-azido-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one typically involves the introduction of the azido group to a pre-formed benzodiazole core. One common method is the diazo transfer reaction, where a diazo compound is reacted with a primary amine to form the azide. For example, 2-azido-1,3-dimethylimidazolinium hexafluorophosphate can be used as a diazo transfer reagent .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis starting from readily available precursors

Chemical Reactions Analysis

Types of Reactions

5-azido-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one undergoes various types of chemical reactions, including:

    Substitution Reactions: The azido group can be substituted with other functional groups under appropriate conditions.

    Reduction Reactions: The azido group can be reduced to an amine group using reducing agents.

    Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, such as the Huisgen cycloaddition, to form triazoles.

Common Reagents and Conditions

    Substitution: Reagents like triphenylphosphine can be used to substitute the azido group.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

    Cycloaddition: Copper(I) catalysts are commonly used in the Huisgen cycloaddition reaction.

Major Products

    Substitution: Formation of substituted benzodiazoles.

    Reduction: Formation of 5-amino-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one.

    Cycloaddition: Formation of triazole derivatives.

Scientific Research Applications

5-azido-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in bioconjugation techniques, such as click chemistry, to label biomolecules.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-azido-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one largely depends on the specific reactions it undergoes. In cycloaddition reactions, the azido group reacts with alkynes or alkenes to form triazoles, which can interact with various biological targets. The molecular targets and pathways involved are specific to the context in which the compound is used, such as enzyme inhibition or receptor binding in medicinal chemistry.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-azido-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one is unique due to its specific structure, which combines the reactivity of the azido group with the stability of the benzodiazole core. This makes it a versatile intermediate in organic synthesis and a valuable tool in various scientific applications.

Properties

Molecular Formula

C9H9N5O

Molecular Weight

203.20 g/mol

IUPAC Name

5-azido-1,3-dimethylbenzimidazol-2-one

InChI

InChI=1S/C9H9N5O/c1-13-7-4-3-6(11-12-10)5-8(7)14(2)9(13)15/h3-5H,1-2H3

InChI Key

HRURVLIRJXRSAN-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)N=[N+]=[N-])N(C1=O)C

Origin of Product

United States

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